

Spectroscopic Profile of 2-Piperidin-1-ylmethylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Piperidin-1-ylmethylbenzylamine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Piperidin-1-ylmethylbenzylamine**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not readily available in the reviewed literature, the following information is compiled from a detailed analysis of structurally related compounds, including N-benzylpiperidine and 2-(piperidin-1-yl)aniline.

Predicted Spectroscopic Data

The expected spectroscopic data for **2-Piperidin-1-ylmethylbenzylamine** is summarized in the tables below. These predictions are based on the known spectral characteristics of the benzylamine and piperidine moieties.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	m	4H	Aromatic protons (C ₆ H ₄)
~ 3.80	s (broad)	2H	-NH ₂
~ 3.50	s	2H	Ar-CH ₂ -N
~ 2.40	t	4H	Piperidine (-CH ₂ -N-CH ₂ -)
~ 1.60	m	4H	Piperidine (-CH ₂ -CH ₂ -N)
~ 1.45	m	2H	Piperidine (-CH ₂ -CH ₂ -CH ₂ -)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 142	Aromatic C (quaternary, C-NH ₂)
~ 138	Aromatic C (quaternary, C-CH ₂)
~ 129 - 130	Aromatic CH
~ 127 - 128	Aromatic CH
~ 124 - 125	Aromatic CH
~ 118 - 119	Aromatic CH
~ 63	Ar-CH ₂ -N
~ 54	Piperidine (-CH ₂ -N-CH ₂ -)
~ 26	Piperidine (-CH ₂ -CH ₂ -N)
~ 24	Piperidine (-CH ₂ -CH ₂ -CH ₂ -)

Table 3: Predicted IR and MS Data

Spectroscopic Method	Predicted Values
IR (Infrared) Spectroscopy	~ 3400-3300 cm^{-1} (N-H stretch, primary amine, two bands) ~ 3080-3030 cm^{-1} (Aromatic C-H stretch) ~ 2950-2850 cm^{-1} (Aliphatic C-H stretch) ~ 1620-1580 cm^{-1} (C=C stretch, aromatic) ~ 1490-1450 cm^{-1} (C=C stretch, aromatic) ~ 1100-1000 cm^{-1} (C-N stretch)
MS (Mass Spectrometry)	Molecular Ion (M^+): $m/z = 190.29$ Key Fragments: $m/z = 106$ (benzylamine fragment), $m/z = 91$ (tropylium ion), $m/z = 84$ (piperidine fragment)

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The ^1H NMR spectrum would be acquired on a 400 MHz spectrometer, and the ^{13}C NMR spectrum on a 100 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

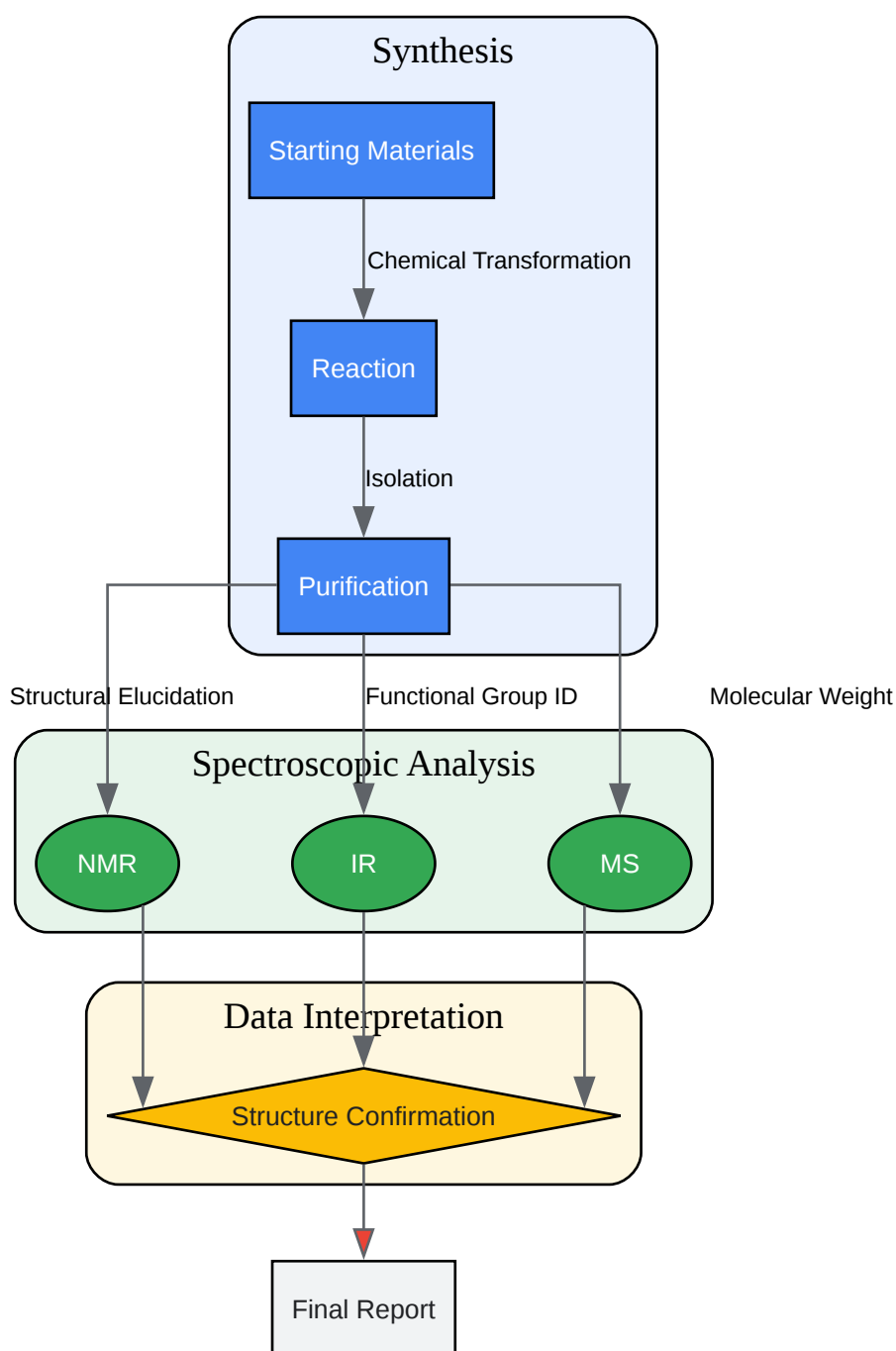
Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments

analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound such as **2-Piperidin-1-ylmethyl-benzylamine**.



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A generalized workflow for chemical synthesis and analysis.

This guide provides a foundational spectroscopic profile for **2-Piperidin-1-ylmethyl-benzylamine** based on established principles and data from analogous structures. It is intended to aid researchers in the identification and characterization of this and related compounds. Experimental verification of these predicted data points is recommended for definitive structural confirmation.

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